Cas no 620584-75-0 ((2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile)

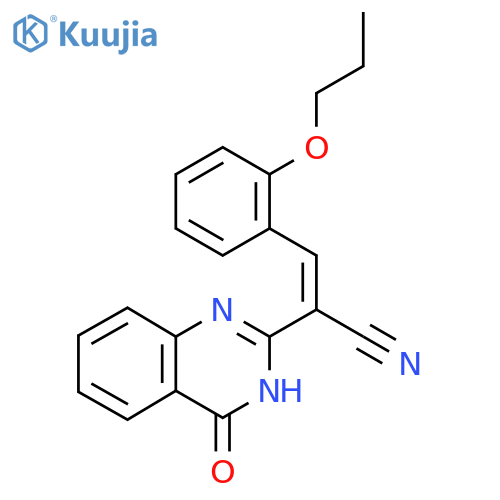

620584-75-0 structure

商品名:(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile

- AB00675633-01

- (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

- AKOS002237143

- 620584-75-0

- (Z)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile

- F1673-5865

-

- インチ: 1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12-

- InChIKey: YNFJSTFEBAKURV-QINSGFPZSA-N

- ほほえんだ: O(CCC)C1C=CC=CC=1/C=C(/C#N)\C1=NC2C=CC=CC=2C(N1)=O

計算された属性

- せいみつぶんしりょう: 331.132076794g/mol

- どういたいしつりょう: 331.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1673-5865-5μmol |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-40mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-10μmol |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-15mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-25mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-2mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-30mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-5mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-20mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1673-5865-10mg |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |

620584-75-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

(2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile 関連文献

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

620584-75-0 ((2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2279938-29-1(Alkyne-SS-COOH)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬